molecular formula C11H14O4 B043089 (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid CAS No. 325793-65-5

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Numéro de catalogue: B043089
Numéro CAS: 325793-65-5
Poids moléculaire: 210.23 g/mol
Clé InChI: FMJUDUJLTNVWCH-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • It can be used in chemical reactions for synthesizing various compounds, as demonstrated in a study by Xiao and Xie (2006) on its synthesis (Cai & Xie, 2006).

  • Certain derivatives of this compound, such as (S)-2-(1-carboxy-2-α 4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl-propionic acid, have been shown to have antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998) (Cobb et al., 1998).

  • Its chiral resolution can produce a single S-isomer suitable for industrial production, with notable yield and optical purity, as shown in a study by Hui-qian (2015) (Wei, 2015).

  • The chemoenzymatic synthesis of related compounds, such as 3-hydroxy- and 3-amino-3-phenylpropanoic acid, has been used to study the effects of asymmetric reduction and hydrolytic kinetic resolution on whole cell systems (Varga et al., 2013) (Varga, Zaharia, Nógrádi, & Poppe, 2013).

  • It has been synthesized from L-tyrosine with significant yield and enantiomeric excess, indicating potential for large-scale production (Du, 2007) (Du, 2007).

  • Another compound, Compound I, which is structurally related to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, has been found to activate both PPARα and α, correcting impaired insulin and glucose tolerance in mice, indicating potential anti-diabetic activity (Cai et al., 2006) (Cai, Liu, Li, Guo, & Shen, 2006).

Safety and Hazards

The safety data sheet for 4-Hydroxyphenylacetic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards of “(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid” are not specified in the retrieved data.

Mécanisme D'action

Target of Action

The primary target of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . HPPD also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate and the conversion of α-ketoisocaproate to β-hydroxy β-methylbutyrate .

Mode of Action

This compound interacts with its target, HPPD, by inhibiting its function. The HPPD reaction occurs through a NIH shift and involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation . The NIH-shift, which has been demonstrated through isotope-labeling studies, involves migration of an alkyl group to form a more stable carbocation .

Biochemical Pathways

The inhibition of HPPD affects the catabolism of tyrosine, specifically the conversion of 4-hydroxyphenylpyruvate into homogentisate . This disruption can lead to downstream effects on other biochemical pathways, including those involved in the synthesis of tocopherols (vitamin E) and carotenoids .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted via the kidneys .

Result of Action

The inhibition of HPPD by this compound can lead to a disruption in the catabolism of tyrosine and the synthesis of tocopherols and carotenoids . This can result in molecular and cellular effects, such as increased oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other compounds in the environment can affect the compound’s bioavailability and activity . Additionally, the pH and temperature of the environment can impact the stability of the compound .

Propriétés

IUPAC Name

(2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJUDUJLTNVWCH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431569
Record name (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325793-65-5
Record name (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325793-65-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 2
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 5
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 6
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Customer
Q & A

Q1: Why is (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid a significant compound in pharmaceutical research?

A: (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid is a crucial building block in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors involved in regulating glucose and lipid metabolism, making them therapeutic targets for diseases like type 2 diabetes. [, ]

Q2: What is a major challenge in synthesizing (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid and how has research addressed it?

A: A major challenge is achieving high enantiomeric purity, as the (S)-enantiomer is specifically desired for its biological activity. Traditional chemical synthesis often results in a mixture of enantiomers. Research has focused on developing enantioselective synthesis methods. One successful approach utilizes an enzymatic hydrolysis process to selectively produce the (S)-enantiomer from the racemic mixture of the corresponding ethyl ester. This method has shown high yields (43-48%) and excellent enantiomeric purity (98.4-99.6% ee) on a pilot scale. []

Q3: Besides enzymatic hydrolysis, are there other enantioselective synthetic approaches for this compound?

A: Yes, another approach involves using a commercially available racemic epoxide as a starting material. This method focuses on the formation of a key chiral intermediate, ultimately leading to the synthesis of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid esters with high enantiomeric purity. [, ]

Q4: Can you provide an example of a PPAR agonist synthesized using (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, and what is its therapeutic significance?

A: NNC 61-4655 is a potent, non-selective PPAR agonist synthesized using (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid as a key building block. [] This compound has shown promise in preclinical studies as a potential treatment for type 2 diabetes due to its PPARα-preferring activity. [] Researchers successfully developed a scalable synthetic route for NNC 61-4655, significantly increasing the overall yield compared to initial methods. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.